molecular formula C30H36N4O4S B2451866 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 439792-30-0

4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B2451866
CAS No.: 439792-30-0
M. Wt: 548.7
InChI Key: UPXIRCNNSARWQB-UHFFFAOYSA-N
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Description

4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its biological activity, and a cyclohexanecarboxamide moiety, which can enhance its pharmacokinetic properties.

Properties

IUPAC Name

4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O4S/c35-27(31-17-21-7-2-1-3-8-21)20-39-30-33-26-11-5-4-10-25(26)29(37)34(30)19-22-12-14-23(15-13-22)28(36)32-18-24-9-6-16-38-24/h1-5,7-8,10-11,22-24H,6,9,12-20H2,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIRCNNSARWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the benzylamino group: This step involves the reaction of the quinazolinone intermediate with benzylamine under suitable conditions.

    Thioether formation:

    Attachment of the cyclohexanecarboxamide moiety: This final step involves the coupling of the intermediate with cyclohexanecarboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The benzylamino group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines, nucleophiles.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amino-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a quinazolinone structure often exhibit significant anticancer properties. The mechanisms by which this compound may exert its effects include:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives of quinazolinones can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound's ability to interact with specific enzymes or receptors involved in cell cycle regulation is a focal point of ongoing research .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes, such as:

  • Acetylcholinesterase : This enzyme is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to this one have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential use in cognitive enhancement therapies .

Antimicrobial Properties

Quinazolinone derivatives have been explored for their antimicrobial activity against various pathogens. The presence of the sulfanyl group in this compound may enhance its efficacy against bacterial strains, making it a candidate for further investigation in the field of infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Enzyme InhibitionAcetylcholinesterase inhibition
AntimicrobialActivity against bacterial strains

Mechanism of Action

The mechanism of action of 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzylamino group can enhance binding affinity, while the cyclohexanecarboxamide moiety can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Cyclohexanecarboxamide derivatives: These compounds have the cyclohexanecarboxamide moiety and are known for their pharmacokinetic properties.

Uniqueness

4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide is unique due to the combination of its structural features, which confer a balance of biological activity and pharmacokinetic properties. This makes it a promising candidate for further research and development in various fields.

Biological Activity

The compound 4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide (CAS Number: 439792-30-0) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a quinazolinone core and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H36N4O4SC_{30}H_{36}N_{4}O_{4}S, with a molecular weight of approximately 548.70 g/mol. The structure includes a benzylcarbamoyl group and a cyclohexane carboxamide moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, potentially influencing pathways related to:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrase (CA) isoforms, which are implicated in numerous physiological processes and diseases such as glaucoma and cancer .
  • Antitumor Activity : Preliminary studies indicate that quinazolinone derivatives can exhibit antitumor effects by inducing apoptosis in cancer cells .

Case Studies and Research Findings

  • Carbonic Anhydrase Inhibition : A study explored the structure-activity relationship (SAR) of S-substituted quinazolinones, revealing that certain derivatives exhibited nanomolar inhibitory action against multiple CA isoforms . This suggests that the compound may serve as a lead for developing selective CA inhibitors.
  • Anticancer Potential : Research has indicated that compounds with similar structural motifs to our target molecule have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives containing the quinazolinone scaffold have been associated with increased apoptosis rates in tumor cells .
  • In Vivo Studies : While specific in vivo data for this compound is limited, related compounds have been tested in animal models, showing promising results in reducing tumor growth and improving survival rates in treated subjects .

Data Table: Summary of Biological Activities

Activity Target/Effect Reference
Carbonic Anhydrase InhibitionMultiple isoforms (nanomolar range)
Antitumor ActivityInduction of apoptosis
CytotoxicityVarious cancer cell lines

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